molecular formula C10H9ClN2O B8548146 8-Chloro-3-ethyl-2(1H)-quinoxalinone CAS No. 1464832-54-9

8-Chloro-3-ethyl-2(1H)-quinoxalinone

Cat. No.: B8548146
CAS No.: 1464832-54-9
M. Wt: 208.64 g/mol
InChI Key: QLLNHOFFSBXWNY-UHFFFAOYSA-N
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Description

8-Chloro-3-ethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-ethyl-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: 80-100°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-ethyl-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoxalines.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Quinoxaline N-oxides

    Reduction: Dihydroquinoxalines

    Substitution: Aminoquinoxalines or thioquinoxalines

Scientific Research Applications

8-Chloro-3-ethyl-2(1H)-quinoxalinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 8-Chloro-3-ethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to DNA, leading to the disruption of cellular processes. The exact pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloroquinoxalin-2(1H)-one
  • 3-ethylquinoxalin-2(1H)-one
  • 8-chloro-3-methylquinoxalin-2(1H)-one

Uniqueness

8-Chloro-3-ethyl-2(1H)-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

1464832-54-9

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

8-chloro-3-ethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5H,2H2,1H3,(H,13,14)

InChI Key

QLLNHOFFSBXWNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=CC=C2)Cl)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one (1.30 Kg, 6.17 mol) in anhydrous 1,4-dioxane (15 L) was added DDQ (1.47 Kg, 6.48 mol). The reaction mixture was stirred for 3 h (the internal temperature went up to 45° C. after DDQ addition). After this time LC-MS analysis showed that the reaction was complete. The mixture was evaporated under reduced pressure to give a brown residue. To this residue was added 2M aqueous NaOH to adjust the pH to 7-8. The resulting yellow solid was collected by filtration, suspended in saturated aq. NaHCO3, stirred for 1 h, and filtered to give a light green solid. The light green solid was suspended in saturated aqueous NaHCO3, stirred, filtered and washed with saturated aqueous NaHCO3 and water to give an off-white solid. The off-white solid was suspended in water, mixed well, filtered, washed with water, air-dried overnight, and dried under high vacuum at 50° C. to give 8-chloro-3-ethylquinoxalin-2(1H)-one (1 Kg). 1H NMR (DMSO-d6) δ ppm 7.69-7.75 (m, 1H), 7.59-7.65 (m, 1H), 7.29 (t, J=8.0 Hz, 1H), 2.84 (q, J=7.4 Hz, 2H), 1.23 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=209.1 (M+1).
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